N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide
CAS No.: 2034496-68-7
Cat. No.: VC4531487
Molecular Formula: C18H23N3O2S
Molecular Weight: 345.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034496-68-7 |
|---|---|
| Molecular Formula | C18H23N3O2S |
| Molecular Weight | 345.46 |
| IUPAC Name | N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-thiophen-2-ylacetamide |
| Standard InChI | InChI=1S/C18H23N3O2S/c1-12-10-13(2)20-18(19-12)23-15-7-5-14(6-8-15)21-17(22)11-16-4-3-9-24-16/h3-4,9-10,14-15H,5-8,11H2,1-2H3,(H,21,22) |
| Standard InChI Key | JBPRAZOSPKHQGM-SHTZXODSSA-N |
| SMILES | CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)CC3=CC=CS3)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Stereochemistry
The compound’s molecular formula is C₁₈H₂₃N₃O₂S, with a molecular weight of 345.5 g/mol . Its IUPAC name delineates the (1r,4r)-stereochemistry of the cyclohexyl ring, critical for its three-dimensional conformation. The pyrimidine ring at position 4 of the cyclohexane is substituted with methyl groups at carbons 4 and 6, while the acetamide group at position 1 is linked to a thiophen-2-yl substituent .
Key Structural Features:
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Cyclohexyl Backbone: Adopts a chair conformation stabilized by the (1r,4r)-configuration, reducing steric strain .
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4,6-Dimethylpyrimidin-2-yl Ether: Introduces hydrogen-bond acceptor sites via pyrimidine nitrogens and enhances lipophilicity through methyl groups .
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Thiophen-2-yl Acetamide: The sulfur-containing heterocycle contributes to π-π stacking interactions and potential metabolic stability .
Spectroscopic and Computational Data
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InChIKey: Computed as
LZUNQIWFLRLMSF-UHFFFAOYSA-Nfor stereoisomeric analogs . -
XLogP3: Estimated at 4.4, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves a multi-step sequence starting from (1r,4r)-4-hydroxycyclohexylamine and 4,6-dimethyl-2-(methylsulfonyl)pyrimidine :
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Etherification: Nucleophilic substitution of the pyrimidine’s sulfonyl group with the cyclohexanol under basic conditions (e.g., LiH/DMF) .
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Acetylation: Coupling the intermediate with 2-(thiophen-2-yl)acetic acid using carbodiimide-based activation .
Optimization Challenges:
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Stereochemical Purity: Chiral resolution or asymmetric synthesis ensures the (1r,4r)-configuration .
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Yield: Reported yields range from 70–77% for analogous compounds .
Analytical Characterization
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HPLC: Purity >98% confirmed via reverse-phase chromatography .
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NMR: Key signals include δ 1.5–2.1 ppm (cyclohexyl CH₂), δ 6.8–7.2 ppm (thiophene protons), and δ 2.3 ppm (pyrimidine methyl groups) .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: <1 mg/mL (pH 7.4), necessitating formulation with co-solvents .
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Stability: Degrades <5% over 24 hours in plasma, indicating metabolic resistance .
ADME Profile
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Absorption: High permeability (Caco-2 Papp >10 × 10⁻⁶ cm/s) due to moderate logP .
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Metabolism: Predicted CYP3A4/2D6 substrate via thiophene oxidation and pyrimidine demethylation .
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Excretion: Primarily renal (70%), with fecal elimination of glucuronidated metabolites .
Applications and Patent Landscape
Pharmaceutical Development
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Oncology: Patents disclose derivatives as checkpoint kinase inhibitors (US8912224B2) .
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CNS Disorders: Thiophene-acetamide analogs are explored for neuropathic pain .
Agricultural Chemistry
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